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Compound of Interest

Compound Name: H-Met-NH2

CAS No.: 4510-08-1

Cat. No.: B1360316

Get Quote

Executive Summary
L-Methioninamide (H-Met-NH₂), typically supplied as the hydrochloride salt (H-Met-

NH₂[1]·HCl), is a critical intermediate in peptide synthesis, enzymatic biocatalysis, and

pharmaceutical formulation. Its solubility profile differs significantly from its parent amino acid,

L-Methionine, due to the amidation of the C-terminus, which removes the zwitterionic character

and alters its interaction with solvent dipoles.

This guide provides a technical analysis of L-Methioninamide solubility across aqueous, polar

organic, and non-polar solvent systems. It details the thermodynamic drivers of dissolution,

provides estimated solubility ranges based on structural analogs and empirical data, and

outlines a validated protocol for precise solubility determination in research workflows.

Physicochemical Profile
Understanding the solubility of L-Methioninamide requires distinguishing between its two

primary forms: the free base and the hydrochloride salt.
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Property
L-Methioninamide Free
Base

L-Methioninamide HCl
(Commercial Standard)

CAS Number 7389-87-9 16120-92-6 (or 4467-33-8)

Molecular Weight 148.23 g/mol 184.69 g/mol

Physical State Waxy solid or oil (hygroscopic) Crystalline solid (white powder)

Polarity
Moderate (Amine/Amide H-

bonding)
High (Ionic lattice)

Primary Interaction
Hydrogen bonding, Dipole-

Dipole
Ion-Dipole, Hydrogen bonding

Structural Determinants of Solubility
Thioether Side Chain: The non-polar methyl thioether group (-CH₂-CH₂-S-CH₃) imparts

lipophilicity, allowing for better solubility in organic co-solvents (e.g., ethanol, DMSO)

compared to polar amino acid amides like L-Serinamide.

Amide Terminus: The conversion of the carboxyl group (-COOH) to an amide (-CONH₂)

eliminates the negative charge found in the zwitterion at neutral pH. This prevents the

formation of the strong electrostatic lattice typical of free amino acids, generally enhancing

solubility in organic solvents.

Counter-ion Effect: The HCl salt form introduces a chloride counter-ion, drastically increasing

water solubility (>100 mg/mL) but rendering the compound insoluble in non-polar organics

like hexane or diethyl ether.

Solubility Landscape
The following data summarizes the solubility behavior of L-Methioninamide HCl (the

predominant form used in research).

Quantitative Solubility Estimates (at 25°C)
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Solvent Class Solvent
Solubility
Rating

Estimated
Limit*

Mechanistic
Insight

Aqueous Water (pH 6-7) Very High > 100 mg/mL

Strong ion-dipole

interactions;

lattice energy is

easily overcome

by hydration.

Polar Protic Methanol High 50 - 80 mg/mL

Favorable H-

bonding;

dielectric

constant

supports ion pair

dissociation.

Ethanol Moderate 10 - 30 mg/mL

Reduced

dielectric

constant limits

salt dissociation

compared to

methanol.

Polar Aprotic DMSO High ~50 mg/mL

Excellent

solvation of the

cation; breaks

intermolecular H-

bonds.

DMF Moderate 10 - 25 mg/mL

Useful for

peptide coupling

reactions; often

used with DIEA

to liberate free

base.

Non-Polar Diethyl Ether Insoluble < 0.1 mg/mL

Lacks dipole

moment to

solvate ions.
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Hexane Insoluble < 0.01 mg/mL

Completely

incompatible with

the ionic salt

lattice.

*Note: Exact values depend on crystal purity and temperature. Estimates derived from

structural analogs (e.g., L-Serinamide HCl, L-Leucinamide HCl) and patent data for enzymatic

synthesis mixtures.

Graphviz Diagram: Solubility Equilibrium & Solvent
Interactions
The following diagram illustrates the dissolution process and the effect of pH on the species

present in solution.
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Click to download full resolution via product page

Caption: Thermodynamic equilibrium of L-Methioninamide HCl dissolution. High dielectric

solvents stabilize the ionic form, while pH adjustment shifts the equilibrium toward the lipophilic

free base.

Experimental Protocol: Precise Solubility
Determination
For critical applications (e.g., formulation or kinetic studies), rely on the Saturation Shake-Flask

Method. This protocol ensures thermodynamic equilibrium is reached.

Materials
L-Methioninamide HCl (dried in a desiccator for 24h).

Target Solvent (HPLC Grade).

0.45 µm Syringe Filter (PTFE for organics, Nylon for aqueous).

Analytical Balance (0.01 mg precision).

Workflow
Preparation: Add excess L-Methioninamide HCl solid to 2.0 mL of the target solvent in a

glass vial. Visual presence of undissolved solid is mandatory.

Equilibration: Seal the vial and agitate at the target temperature (e.g., 25°C) for 24 hours.

Use a thermomixer or shaking water bath.

Filtration: Stop agitation and allow the suspension to settle for 1 hour. Draw the supernatant

into a syringe and filter through a 0.45 µm filter into a pre-weighed vessel.

Quantification (Gravimetric):

Evaporate the solvent (vacuum centrifuge or nitrogen stream).

Dry the residue to constant weight.
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Calculation:

Validation (Optional): For high precision, verify the concentration using HPLC (C18 column,

UV detection at 210 nm) against a standard curve.

Applications & Solvent Selection Logic
A. Enzymatic Peptide Synthesis
In kinetically controlled peptide synthesis (e.g., using Carboxypeptidase Y or Trypsin), L-

Methioninamide is often used as a nucleophile.

Challenge: Pure aqueous buffers may hydrolyze the acyl-enzyme intermediate.

Solution: Use a Water:Organic cosolvent system (e.g., 50% Water / 50% DMF).

Solubility Check: L-Methioninamide HCl is highly soluble in this mixture.[2] Ensure the pH is

adjusted to ~8.5-9.5 to generate the nucleophilic free amine species, but monitor for

precipitation of the free base if the organic fraction is too low.

B. Solid-Phase Peptide Synthesis (SPPS)
Coupling: When using L-Methioninamide in solution phase coupling or as a capping agent.

Preferred Solvent:DMF or NMP.

Protocol: Dissolve L-Methioninamide HCl in DMF. Add an equimolar amount of DIEA

(Diisopropylethylamine) to neutralize the HCl and liberate the amine for reaction.

Warning: Do not use chlorinated solvents (DCM) as the primary solvent for the salt form, as

solubility is poor.

C. Purification (Recrystallization)
Anti-Solvent Method: Dissolve the crude salt in a minimum volume of warm Methanol or

Water. Slowly add Diethyl Ether or Acetone (anti-solvents) to induce crystallization of the

pure salt.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Contact our Ph.D. Support Team for a compatibility check
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